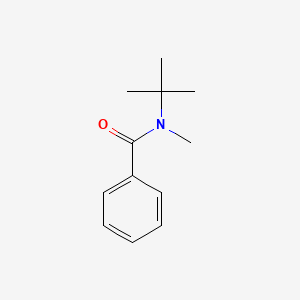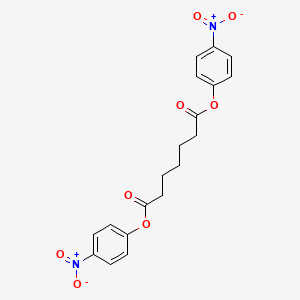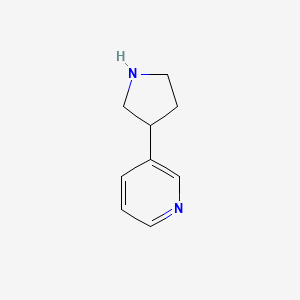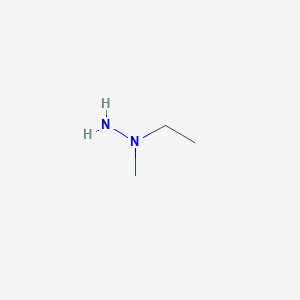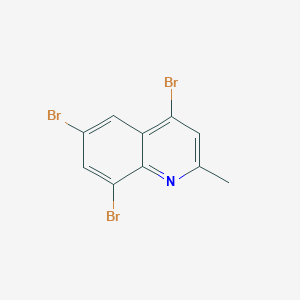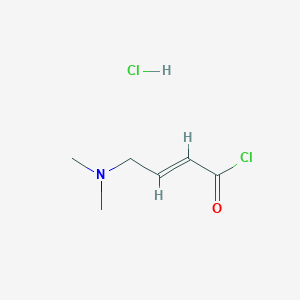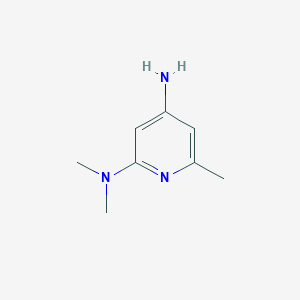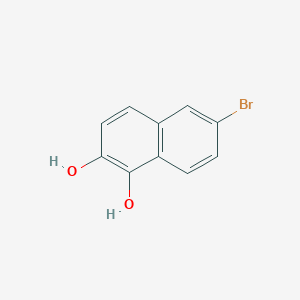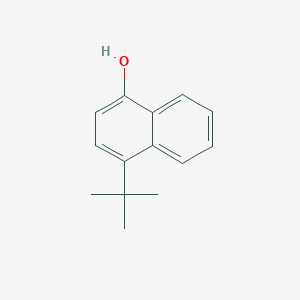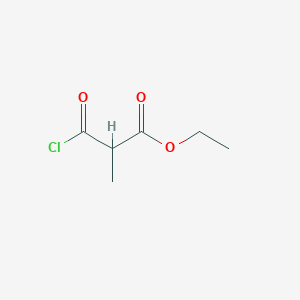
Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester
Beschreibung
Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester (also known as methyl 3-chloropropionate) is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a pineapple and rum-like aroma. This ester is soluble in water and miscible with ethanol, ether, propylene glycol, and most non-volatile oils. It is synthesized through direct esterification of propanoic acid and ethanol, followed by washing and fractional distillation .
Synthesis Analysis
The esterification process typically requires a catalyst (such as sulfuric acid) and heating. After the reaction, the product is washed and purified through fractional distillation .
Molecular Structure Analysis
The molecular formula of propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester is C6H12O2. Its chemical structure consists of a propanoic acid moiety (with a chlorine substitution) attached to an ethyl ester group. The 3D structure can be visualized using molecular modeling software .
Physical And Chemical Properties Analysis
Eigenschaften
CAS-Nummer |
50496-34-9 |
|---|---|
Produktname |
Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester |
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
ethyl 3-chloro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ZOEBOKASEORHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(=O)Cl |
Kanonische SMILES |
CCOC(=O)C(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



